molecular formula C14H28O2S B14722325 11-Propylsulfanylundecanoic acid CAS No. 5455-16-3

11-Propylsulfanylundecanoic acid

Katalognummer: B14722325
CAS-Nummer: 5455-16-3
Molekulargewicht: 260.44 g/mol
InChI-Schlüssel: DYEAUFGTJORQGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Propylsulfanylundecanoic acid is a chemical compound with the molecular formula C14H28O2S and a molecular weight of 260.44 g/mol . . This compound is characterized by the presence of a propylsulfanyl group attached to the undecanoic acid chain, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Propylsulfanylundecanoic acid typically involves the reaction of undecanoic acid with propylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the sulfanyl bond. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compound. Common purification methods include distillation, crystallization, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

11-Propylsulfanylundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

11-Propylsulfanylundecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 11-Propylsulfanylundecanoic acid involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 11-Methylsulfanylundecanoic acid
  • 11-Ethylsulfanylundecanoic acid
  • 11-Butylsulfanylundecanoic acid

Comparison

Compared to similar compounds, 11-Propylsulfanylundecanoic acid is unique due to the specific length and structure of its propylsulfanyl group.

Eigenschaften

CAS-Nummer

5455-16-3

Molekularformel

C14H28O2S

Molekulargewicht

260.44 g/mol

IUPAC-Name

11-propylsulfanylundecanoic acid

InChI

InChI=1S/C14H28O2S/c1-2-12-17-13-10-8-6-4-3-5-7-9-11-14(15)16/h2-13H2,1H3,(H,15,16)

InChI-Schlüssel

DYEAUFGTJORQGJ-UHFFFAOYSA-N

Kanonische SMILES

CCCSCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.